1-(4-Pyridin-2-yl-phenyl)-ethanone
Overview
Description
1-(4-Pyridin-2-yl-phenyl)-ethanone is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Applications
1-(4-Pyridin-2-yl-phenyl)-ethanone derivatives have shown promise in the field of antiviral and antimicrobial research. For instance, compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone exhibited notable anti-HSV1 and anti-HAV-MBB activities (Attaby et al., 2006). Similarly, derivatives synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone displayed antibacterial activity, indicating their potential in combating bacterial infections (C.Merugu et al., 2010).
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of various heterocyclic compounds using this compound. For example, the synthesis of pyridine derivatives was successfully achieved, demonstrating the versatility of this compound in organic synthesis (Kopchuk et al., 2017). This versatility extends to the synthesis of pyrimidine imines and thiazolidinones, highlighting its role in producing a range of organic compounds (C.Merugu et al., 2010).
Corrosion Inhibition
The derivative 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone has been studied for its corrosion inhibition efficiency, indicating its potential use in protecting materials like carbon steel from corrosive environments (Hegazy et al., 2012).
Catalytic Properties
Some derivatives of this compound have been examined for their catalytic properties. For instance, a study involving the catalytic oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone using a ruthenium complex highlighted its potential in catalysis (Liu et al., 2017).
ConclusionThe chemical compound this compound and its derivatives exhibit a broad range of applications in scientific research, including antiviral and antibacterial activities, the synthesis of various heterocyclic compounds, corrosion inhibition, and catalytic properties. These diverse applications highlight its significance in the field of chemistry
Scientific Research Applications of this compound
Antiviral and Antimicrobial Research
Derivatives of this compound have shown potential in antiviral and antimicrobial research. Compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone demonstrated anti-HSV1 and anti-HAV-MBB activities, suggesting their utility in antiviral therapies (Attaby et al., 2006).
Another study highlighted the antibacterial activity of compounds synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone, indicating their potential application in combating bacterial infections (C.Merugu et al., 2010).
Synthesis of Heterocyclic Compounds
The versatility of this compound in organic synthesis is evident in the synthesis of pyridine derivatives (Kopchuk et al., 2017).
Additionally, this compound facilitated the synthesis of pyrimidine imines and thiazolidinones, further demonstrating its role in producing a range of organic compounds (C.Merugu et al., 2010).
Corrosion Inhibition
- The derivative 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone was studied for its corrosion inhibition efficiency, showing potential use in protecting materials like carbon steel from corrosive environments (Hegazy et al., 2012).
Catalytic Properties
- Some derivatives have been examined for their catalytic properties. For example, a study on the catalytic oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone using a ruthenium complex highlights the potential of these compounds in catalysis (Liu et al., 2017).
Properties
IUPAC Name |
1-(4-pyridin-2-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDWLOSWXCFTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450056 | |
Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173681-56-6 | |
Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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